molecular formula C3H5N3S B3181626 Thiazole-2,5-diamine CAS No. 95511-80-1

Thiazole-2,5-diamine

Cat. No.: B3181626
CAS No.: 95511-80-1
M. Wt: 115.16 g/mol
InChI Key: ZHMRGFNMPNFNPW-UHFFFAOYSA-N
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Description

Thiazole-2,5-diamine is a heterocyclic organic compound characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is a derivative of thiazole, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiazole-2,5-diamine can be synthesized through several methods. One common approach involves the reaction of thiourea with α-haloketones under basic conditions. Another method includes the cyclization of thioamides with α-aminonitriles . These reactions typically require moderate temperatures and the presence of a catalyst to proceed efficiently.

Industrial Production Methods: Industrial production of this compound often employs the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. This method is favored due to its high yield and relatively simple reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Thiazole-2,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives .

Scientific Research Applications

Thiazole-2,5-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiazole-2,5-diamine involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent .

Properties

IUPAC Name

1,3-thiazole-2,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S/c4-2-1-6-3(5)7-2/h1H,4H2,(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMRGFNMPNFNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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